methyl 2-oxo-5H-pyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 2-oxo-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-4H,1H3 |
InChI Key |
YIDOYWORVAMGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=NC(=O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Oxo 5h Pyrimidine 5 Carboxylate and Its Analogs
Established Synthetic Pathways
Classical methods for constructing the pyrimidine (B1678525) ring have been foundational in organic synthesis, offering reliable routes to a variety of derivatives. These pathways often involve the condensation of multiple components to build the heterocyclic core.
Biginelli Reaction and its Variants
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). biomedres.usunits.itwikipedia.org The classic reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgmercer.eduillinois.edu This method is highly effective for creating pyrimidine derivatives functionalized at the 5-position with a carboxylate group. biomedres.us
The reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org The proposed mechanism involves a series of bimolecular reactions, beginning with an aldol condensation between the aldehyde and the β-keto ester, which is often the rate-limiting step. wikipedia.org This is followed by the nucleophilic addition of urea and a final dehydration step to yield the dihydropyrimidine (B8664642) product. wikipedia.org
Over the years, numerous modifications have been developed to improve yields and expand the scope of the Biginelli reaction. illinois.edu The Atwal modification, for instance, involves the reaction of pre-formed unsaturated keto esters with a protected urea, allowing for the synthesis of previously inaccessible aminopyrimidines after a deprotection step. illinois.edu Solid-phase synthesis protocols have also been developed, enabling the generation of diverse dihydropyrimidine libraries for high-throughput screening. units.itillinois.edu
Table 1: Examples of Biginelli Reaction Conditions for Pyrimidine-5-carboxylate Synthesis
| Aldehyde | β-Keto Ester | Urea/Thiourea | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, Reflux | --- | units.itwikipedia.org |
| Substituted Benzaldehydes | Ethyl acetoacetate | Urea/Thiourea | CuCl₂·2H₂O, HCl | Solvent-free, Grinding | High | mdpi.com |
Multi-Component Reactions (MCRs) for Pyrimidine Core Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rasayanjournal.co.innih.gov The Biginelli reaction is a prime example of an MCR. biomedres.us These reactions are prized in synthetic and medicinal chemistry for their atom economy, procedural simplicity, and ability to quickly generate libraries of complex molecules from simple starting materials. rasayanjournal.co.innih.gov
Various MCRs beyond the classic Biginelli synthesis have been developed for pyrimidine core formation. nih.gov For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, starting from amidines and up to three different alcohols. nih.govbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. nih.govbohrium.com Other MCRs may involve Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclocondensation to form fused pyrimidine systems like pyrano[2,3-d]pyrimidines. researchgate.netnih.gov These reactions highlight the versatility of MCRs in creating a wide array of substituted pyrimidines. bohrium.com
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic rings, including the pyrimidine core. These reactions typically involve the condensation of two molecules to form a ring, with the elimination of a small molecule like water or ammonia. In the context of 2-oxo-pyrimidine synthesis, a common approach is the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto ester) and a urea or thiourea derivative. researchgate.net
Another strategy involves the [3+3] cyclocondensation of enones with thiourea in a basic medium to furnish pyrimidine-2(1H)-thiones. nih.gov Similarly, a one-pot, three-component cyclocondensation of a β-keto ester, an aldehyde, and urea/thiourea under solvent-free conditions can yield various oxo- and thioxopyrimidines. researchgate.net These methods provide direct access to the fundamental pyrimidine-2(1H)-one or pyrimidine-2(1H)-thione scaffold, which can be further functionalized.
Advanced Synthetic Strategies
To address the limitations of traditional methods, such as long reaction times and the use of hazardous materials, advanced synthetic strategies have been developed. These techniques often offer improved efficiency, higher yields, and better environmental performance.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating a wide range of reactions. nih.govmdpi.com This technique offers numerous advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner product formation. nih.govresearchgate.netmdpi.com
In pyrimidine synthesis, microwave irradiation has been successfully applied to various reaction types, including MCRs and cyclocondensations. nih.govresearchgate.net For example, an efficient one-pot, three-component synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved via microwave irradiation in water, with high yields (78-94%) and short reaction times (3-6 minutes) without the need for a catalyst. nih.govresearchgate.net The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine Synthesis | 8-10 hours | 3-6 minutes | Significant | researchgate.net |
| Pyrimidine Derivative Synthesis | Several hours | 20 minutes | Maintained or Improved | mdpi.com |
Green Chemistry Approaches in Pyrimidine Synthesis
Growing environmental concerns have spurred a shift towards sustainable and eco-friendly methodologies in chemical synthesis. kuey.netresearchgate.net Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances, enhancing process efficiency, and utilizing renewable resources. kuey.netresearchgate.netkuey.net
Several green approaches have been successfully applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in These methods include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. nih.govkuey.net Reactions in aqueous media are particularly attractive for their low cost, safety, and minimal environmental impact. kuey.net
Solvent-Free Synthesis: Conducting reactions without a solvent, often by grinding the reactants together, which can lead to clean reactions, high yields, and simplified product separation. rasayanjournal.co.inmdpi.com
Catalysis: Employing biocatalysts or recyclable heterogeneous catalysts to improve reaction efficiency and minimize waste. kuey.netkuey.net
Energy-Efficient Techniques: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce energy consumption and reaction times. kuey.netresearchgate.netnih.gov
These green strategies not only minimize the environmental footprint of pyrimidine synthesis but also often result in improved economic feasibility, higher yields, and safer laboratory practices. rasayanjournal.co.in
Regioselective Synthesis of Substituted Derivatives
The regioselective synthesis of substituted derivatives of methyl 2-oxo-5H-pyrimidine-5-carboxylate is crucial for developing new compounds with specific biological activities. A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This approach offers a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position, a feat that has been historically challenging with other synthetic methods. The precursor, the sodium salt, is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This reagent is stable at room temperature under a nitrogen atmosphere and reacts readily with a wide range of amidinium salts to produce the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.
Another strategy for achieving regioselectivity involves the zincation of pyrimidines. The use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the highly regioselective zincation of the pyrimidine ring at specific positions. For instance, pyrimidine itself undergoes zincation predominantly at the C2 position. This method has been successfully applied to various substituted pyrimidines, including ethyl pyrimidine-5-carboxylate, which can be metalated with high regioselectivity. The resulting organozinc intermediates can then be quenched with a variety of electrophiles to introduce substituents at the desired position. For example, iodolysis of the zincated ethyl pyrimidine-5-carboxylate provides the corresponding 2-iodo derivative, which can be further functionalized through cross-coupling reactions.
Furthermore, regioselective halogenation of pyrimidine derivatives can be achieved under mild conditions. For pyrazolo[1,5-a]pyrimidines, a method utilizing a hypervalent iodine(iii) reagent and potassium halide salts in water at ambient temperature allows for the selective halogenation at the C3 position. nih.gov This approach is environmentally friendly and provides good to excellent yields of the halogenated products. While not directly on the target molecule, this methodology suggests a potential pathway for the regioselective halogenation of the 2-oxo-pyrimidine-5-carboxylate core.
Functionalization and Derivatization Strategies
Modification at the Pyrimidine Ring Positions
The functionalization of the pyrimidine ring is a key strategy for modifying the properties of this compound and its analogs. The introduction of various substituents at different positions of the pyrimidine ring can significantly influence the biological activity of the resulting compounds.
One of the common modifications is the introduction of substituents at the N1 and N3 positions of the pyrimidine ring. This can be achieved through alkylation reactions. For instance, the synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives often involves the Biginelli reaction, where urea or thiourea is condensed with an aldehyde and a β-ketoester. nih.gov The resulting dihydropyrimidine can then be further modified.
The C4 position of the pyrimidine ring is another site for functionalization. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidines with substituents at the C4 position. The choice of the aldehyde determines the nature of the substituent at this position.
Furthermore, the C6 position can also be modified. In the synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, the methyl group at the C6 position is introduced from the β-ketoester component, typically ethyl acetoacetate. nih.gov
Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds. For pyridines, a Minisci-type decarboxylative alkylation has been developed for the regioselective introduction of alkyl groups at the C4 position. chemrxiv.org This strategy involves the use of a removable blocking group to direct the alkylation to the desired position. While this has been demonstrated on pyridines, the principles could potentially be applied to the pyrimidine ring of the target molecule.
Esterification and Amidation Reactions
The carboxylate group at the C5 position of this compound is a prime site for derivatization through esterification and amidation reactions. These modifications can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity.
Esterification:
Amidation:
The conversion of the ester to an amide is a valuable transformation. Direct amidation of the methyl ester can be challenging and may require harsh conditions. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid, which is then coupled with an amine using a suitable coupling agent.
However, methods for the direct amidation of carboxylate salts have been developed. An efficient protocol utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with Hünig's base to couple carboxylate salts with amines or their hydrochloride salts. organic-chemistry.orgresearchgate.net This method is rapid and provides good to excellent yields, even for sensitive substrates. This approach could be applied to the carboxylate salt of 2-oxo-5H-pyrimidine-5-carboxylic acid.
Another example of amidation on a related heterocyclic system is the reaction of 2-R-5-oxo-5H-6-ethylcarboxylate-7-phenyl- nih.govorganic-chemistry.orgbu.edu.egthiadiazolo-[3,2-a]pyrimidine with morpholine, which results in the formation of the corresponding carbomorpholin derivative. orientjchem.org This demonstrates the feasibility of direct amidation on a fused pyrimidine system.
The following table summarizes some examples of ester and amide derivatives of pyrimidine carboxylic acids found in the literature:
| Parent Compound | Reagent/Conditions | Product | Reference |
| 6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Synthesis via Biginelli reaction | Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N/A |
| 2-R-5-oxo-5H-6-ethylcarboxylate-7-phenyl- nih.govorganic-chemistry.orgbu.edu.egthiadiazolo-[3,2-a]pyrimidine | Morpholine | 2-R-5-oxo-5H-6-carbomorpholin-7-phenyl- nih.govorganic-chemistry.orgbu.edu.egthiadiazolo-[3,2-a]pyrimidine | orientjchem.org |
| Carboxylate salts | Amines, HBTU, Hünig's base | Amides | organic-chemistry.orgresearchgate.net |
Introduction of Fused Heterocyclic Systems (e.g., Thiazolopyrimidines)
The fusion of a thiazole ring to the pyrimidine core of this compound and its analogs leads to the formation of thiazolopyrimidines, a class of compounds with significant biological and medicinal properties. The synthesis of these fused systems often starts from dihydropyrimidine-2-thiones, which are structurally related to the 2-oxo-pyrimidine derivatives.
A common synthetic route to thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with α-halocarbonyl compounds. For example, the reaction of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with ethyl chloroacetate leads to the formation of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. mdpi.com This reaction proceeds through an initial S-alkylation of the thiourea moiety followed by an intramolecular cyclization.
One-pot procedures have also been developed for the efficient synthesis of thiazolo[3,2-a]pyrimidine derivatives. These methods often involve the reaction of a dihydropyrimidine-2-thione with an in-situ generated α-bromoketone. The α-bromoketone can be formed by the reaction of an α-hydrogen-containing carbonyl compound with bromine.
The following table provides examples of synthetic methods for thiazolopyrimidines:
| Starting Material | Reagents | Product | Reference |
| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl chloroacetate | Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | mdpi.com |
| 5-Ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione | α-Bromoketones (in-situ generated) | Ethyl 2,3-disubstituted-5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | N/A |
| 1,2,3,4-Tetrahydropyrimidine-2-thiones | Ethyl chloroacetate | Thiazolo[3,2-a]pyrimidines | N/A |
The versatility of these synthetic methodologies allows for the creation of a wide range of substituted thiazolopyrimidines with diverse functionalities, which can be further explored for their potential applications in various fields of chemistry and biology.
Structural Elucidation and Conformational Analysis of Methyl 2 Oxo 5h Pyrimidine 5 Carboxylate and Its Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize 2-oxo-dihydropyrimidine derivatives.
In ¹H NMR spectra of various ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, characteristic signals confirm the expected structure. rsc.org The protons attached to the dihydropyrimidine (B8664642) ring typically appear as distinct signals. For instance, the N-H protons (at positions 1 and 3) are observed as broad singlets in the downfield region, generally between δ 7.76 and 9.36 ppm. rsc.org The methine proton at the C4 position gives a singlet around δ 5.16-5.28 ppm. rsc.org The methyl group at C6 shows a singlet at approximately δ 2.26-2.29 ppm. rsc.org The signals for the ester group and any aromatic substituents appear in their expected regions. rsc.orgrsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the ester group (C=O) shows a signal around δ 165.4-167.7 ppm, while the urea-like carbonyl carbon (C2-oxo) is found near δ 152.4 ppm. rsc.org The olefinic carbons of the dihydropyrimidine ring (C5 and C6) resonate at approximately δ 98.3-104.6 ppm and δ 148.7-149.7 ppm, respectively. rsc.org The signal for the C4 carbon appears around δ 53.2-54.4 ppm. rsc.org
Table 1: Representative ¹H NMR Spectroscopic Data for Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (400 MHz, DMSO-d₆) (Data sourced from The Royal Society of Chemistry rsc.org)
| 4-Aryl Substituent | N¹-H (δ ppm) | N³-H (δ ppm) | C⁴-H (δ ppm) | C⁶-CH₃ (δ ppm) |
| Phenyl | 9.21 (brs) | 7.76 (brs) | 5.17 (s) | 2.26 (s) |
| 4-Nitrophenyl | 9.35 (brs) | 7.89 (brs) | 5.28 (s) | 2.28 (s) |
| 4-Chlorophenyl | 9.24 (brs) | 7.76 (brs) | 5.16 (s) | 2.26 (s) |
Table 2: Representative ¹³C NMR Spectroscopic Data for Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (100 MHz, DMSO-d₆) (Data sourced from The Royal Society of Chemistry rsc.org)
| 4-Aryl Substituent | Ester C=O (δ ppm) | C²=O (δ ppm) | C⁴ (δ ppm) | C⁵ (δ ppm) | C⁶ (δ ppm) |
| Phenyl | 165.8 | 152.6 | 54.4 | 99.7 | 148.7 |
| 4-Nitrophenyl | 165.4 | 152.1 | 54.2 | 98.3 | 149.7 |
| 4-Chlorophenyl | 165.8 | 152.4 | 53.2 | 99.4 | 149.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For 2-oxo-dihydropyrimidine derivatives, the IR spectra show characteristic absorption bands that confirm the presence of N-H, C=O, and C=C bonds. rsc.org
The N-H stretching vibrations of the pyrimidine (B1678525) ring typically appear as broad bands in the region of 3398-3639 cm⁻¹. rsc.org The presence of two distinct carbonyl groups—the ester and the cyclic urea (B33335) moiety—is confirmed by strong absorption bands. The ester carbonyl (C=O) stretch is generally observed around 1722-1746 cm⁻¹, while the C2-oxo group of the pyrimidine ring shows a strong band in the range of 1635-1657 cm⁻¹. rsc.org The stretching vibration of the C=C bond within the ring is also identifiable. rsc.org
Table 3: Key IR Absorption Bands for Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (KBr, cm⁻¹) (Data sourced from The Royal Society of Chemistry rsc.org)
| 4-Aryl Substituent | N-H Stretch (cm⁻¹) | Ester C=O Stretch (cm⁻¹) | C²=O Stretch (cm⁻¹) |
| Phenyl | 3639 | 1896 (Overtone/Combination) | 1608 |
| 4-Nitrophenyl | 3435 | 1746 | 1635 |
| 4-Chlorophenyl | 3428 | 1921 (Overtone/Combination) | - |
| 4-(Thiazolyl) | 3398 | 1722 | 1640 |
Mass Spectrometry (MS) for Molecular Mass Confirmation
Mass spectrometry is employed to determine the molecular weight of the compound and to corroborate the proposed structure. In the analysis of various 2-oxo-dihydropyrimidine-5-carboxylate derivatives, the mass spectrum typically displays a prominent peak corresponding to the molecular ion [M]⁺. rsc.org This confirmation of the molecular mass is a critical step in the structural verification process, ensuring the correct elemental composition of the synthesized molecule. For example, the mass spectrum for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a molecular ion peak at m/z 260, which matches its calculated molecular mass. rsc.org Similarly, its 4-nitrophenyl and 4-chlorophenyl analogues show corresponding molecular ion peaks at m/z 305 and 294, respectively. rsc.org
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic techniques provide valuable data on molecular connectivity, single-crystal X-ray diffraction offers unambiguous proof of structure and detailed insights into the three-dimensional arrangement of the molecule in the solid state, including its conformation and intermolecular interactions.
Intermolecular and Intramolecular Interactions in Crystal Packing
The crystal packing of these molecules is largely governed by a network of hydrogen bonds. In the structure of ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, intermolecular N—H⋯O hydrogen bonds are crucial. nih.gov Specifically, the N-H groups of the pyrimidine ring act as hydrogen bond donors, while the oxygen atom of the C2-oxo group serves as an acceptor. nih.gov These interactions link molecules into centrosymmetric tetramers. nih.gov These tetramers are further connected into extended ribbons through weaker intermolecular N—H⋯O hydrogen bonds involving the oxygen of the carboxylate group. nih.gov Such organized supramolecular assemblies are fundamental to the stability of the crystal structure.
Advanced Structural Analysis
The comprehensive characterization of methyl 2-oxo-5H-pyrimidine-5-carboxylate and its derivatives extends beyond routine spectroscopic and crystallographic methods. Advanced computational techniques, such as Hirshfeld surface analysis, provide deeper insights into the intermolecular interactions that govern the crystal packing and ultimately influence the physicochemical properties of these compounds.
Hirshfeld Surface and Contact Enrichment Analysis
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole). By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.
A key application of this analysis is in the study of pyrimidine derivatives, such as methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate , a compound closely related to the core structure of this compound. mdpi.com A study of this derivative utilized Hirshfeld surface analysis to investigate the non-covalent interactions that dictate its crystal packing. mdpi.com
The analysis begins with the generation of the Hirshfeld surface, onto which the normalized contact distance, dnorm, is mapped. The dnorm value is calculated based on the distances of any point on the surface to the nearest nucleus inside (di) and outside (de*) the surface, normalized by the van der Waals (vdW) radii of the respective atoms. The resulting surface is color-coded: red regions indicate intermolecular contacts shorter than the sum of the vdW radii (close contacts), white regions represent contacts approximately equal to the vdW radii, and blue regions signify contacts longer than the vdW radii. nih.gov
For methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, the dnorm map reveals distinct red spots, which are indicative of significant intermolecular interactions. mdpi.com The most prominent red areas correspond to a strong N—H···O hydrogen bond and a weaker, non-traditional C—H···O hydrogen bond, highlighting these as the primary interactions governing the crystal's supramolecular architecture. mdpi.com
Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
| Contact Type | Contribution (%) |
| H···H | 40.8 |
| O···H/H···O | 23.3 |
| C···H/H···C | 14.5 |
| N···H/H···N | 5.8 |
| C···C | 5.4 |
| O···C/C···O | 3.5 |
| O···O | 3.4 |
| N···C/C···N | 1.8 |
| N···O/O···N | 1.5 |
| Data sourced from a study on a closely related derivative. mdpi.com |
As shown in the table, H···H contacts account for the largest portion of the surface area (40.8%), which is common for organic molecules. mdpi.comnih.gov The significant contribution from O···H/H···O contacts (23.3%) corroborates the presence of the strong hydrogen bonds identified on the dnorm map. mdpi.com
Contact Enrichment Analysis further refines this understanding by comparing the actual proportion of contacts in the crystal with the proportion that would be expected to occur randomly. The enrichment ratio (E) is calculated for pairs of chemical species (e.g., C, H, N, O). An enrichment ratio greater than 1 indicates that a particular contact is favored, while a ratio less than 1 suggests the contact is disfavored.
Table 2: Enrichment Ratios for Intermolecular Contacts in Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
| Contact Pair (X/Y) | Enrichment Ratio (EXY) |
| O/H | 1.48 |
| N/H | 1.29 |
| C/C | 1.14 |
| H/H | 0.96 |
| C/H | 0.77 |
| O/C | 0.76 |
| N/C | 0.72 |
| O/O | 0.65 |
| N/O | 0.53 |
| Data sourced from a study on a closely related derivative. mdpi.com |
The enrichment analysis for methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate reveals a high enrichment ratio for O/H and N/H contacts, confirming their crucial role as favored interactions in the crystal packing. mdpi.com Conversely, contacts such as H/H and C/H are close to or below unity, indicating they are not significantly favored. mdpi.com This detailed analysis provides a quantitative basis for understanding the hierarchy and significance of the various non-covalent forces at play, which is essential for crystal engineering and predicting the properties of new pyrimidine-based materials.
Computational and Theoretical Investigations of Methyl 2 Oxo 5h Pyrimidine 5 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For pyrimidine-based compounds, these theoretical studies offer a framework for understanding their stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are pivotal in providing accurate predictions of molecular properties. jmcs.org.mx
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for determining the optimized molecular geometry of complex organic molecules. researchgate.net Studies on pyrimidine (B1678525) derivatives frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to calculate structural parameters. materialsciencejournal.orgresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which helps in understanding the spatial arrangement of atoms. jmcs.org.mx
For instance, in a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, DFT computations revealed that the pyrimidine ring is non-planar, while the associated benzene (B151609) ring is planar. materialsciencejournal.org The self-consistent field (SCF) energy for this molecule was calculated to be -1107.69 a.u. with a significant dipole moment of 4.05 Debye. materialsciencejournal.org Such computational approaches affirm the molecular structure and provide foundational data for further analysis. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative (Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C10-C12 | 1.3603 Å |
| Bond Length | C13-O27 | 1.2174 Å |
| Bond Length | C11-O29 | 1.219 Å |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain the structure and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com
A large energy gap implies high stability and low chemical reactivity, characterizing the molecule as "hard." irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and "soft," as it requires less energy to undergo electronic transitions. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com For pyrimidine derivatives, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netscielo.org.mx
Table 2: Frontier Molecular Orbital Energies for a Related Imidazole Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Calculated using B3LYP/6-311G level of theory. irjweb.com
Molecular Electrostatic Potential (MESP) is a powerful tool for analyzing and predicting chemical reactivity. researchgate.net It provides a visual representation of the charge distribution around a molecule, helping to identify regions that are rich or deficient in electrons. researchgate.net MESP maps are crucial for predicting where a molecule might undergo electrophilic or nucleophilic attack. irjweb.comscielo.org.mx
In an MESP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, such as around oxygen or nitrogen atoms with lone pairs. researchgate.netresearchgate.net Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net For pyrimidine derivatives, MESP analysis helps to elucidate the sites most likely to engage in intermolecular interactions, including hydrogen bonding. researchgate.netscielo.org.mx The topology of the MESP, including the location of potential minima and maxima, provides detailed insights into the molecule's interactive behavior. researchgate.net
Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insight into the distribution of electronic charge among the atoms. researchgate.netresearchgate.net This analysis is performed using computational methods like DFT to understand the delocalization of charge within the molecule. jmcs.org.mxscielo.org.mx
The calculated Mulliken charges help to identify which atoms are electron-donating and which are electron-withdrawing. This information complements MESP analysis in predicting the reactive sites of a molecule. researchgate.net For example, in studies of pyrimidine compounds, Mulliken charge analysis can quantify the electronic character of the nitrogen, oxygen, and carbon atoms within the heterocyclic ring and its substituents, which is essential for understanding its chemical behavior and potential for forming intermolecular bonds. researchgate.netscielo.org.mx
Table 3: Calculated Mulliken Atomic Charges for a Related Pyrimidine Derivative
| Atom | Charge (e) |
|---|---|
| N1 | -0.448179 |
| C2 | 0.387... |
| N3 | -0.5... |
| C4 | -0.1... |
| C5 | 0.2... |
| C6 | 0.1... |
Note: Specific values vary depending on the exact molecular structure and computational method. The data reflects typical charge distributions found in such systems. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a ligand, such as methyl 2-oxo-5H-pyrimidine-5-carboxylate, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov
Molecular docking simulations place a ligand into the binding site of a protein and evaluate the binding affinity and interaction patterns. mdpi.com For pyrimidine derivatives, docking studies have been performed against various biological targets, including enzymes involved in cancer and diabetes. scielo.org.mxnih.gov
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, in a study of coumarin-pyrimidine hybrids, docking simulations were used to elucidate the inhibitory potential against α-amylase and α-glucosidase. nih.gov The binding free energy, often calculated using methods like MM-GBSA, helps to quantify the stability of the ligand-protein complex, with contributions from van der Waals, Coulomb, and lipophilic energies being key factors. nih.gov Such analyses are crucial for the rational design of more potent and selective inhibitors. mdpi.com
Table 4: Example of Molecular Docking Results for a Pyrimidine Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Lanosterol 14a-demethylase | Thioxothiazolidine Derivative | -9.0 to -10.5 | Heme group, various amino acids |
| α-Glucosidase | Coumarin-Pyrimidine Hybrid | (Data specific to IC50 values) | (Data specific to active site) |
Note: This table provides an illustrative example of the type of data obtained from molecular docking studies on related heterocyclic compounds. mdpi.comnih.gov
Pharmacological and Biological Investigations of Methyl 2 Oxo 5h Pyrimidine 5 Carboxylate Derivatives
Evaluation of Antimicrobial Properties
The pyrimidine (B1678525) scaffold is a crucial pharmacophore in the development of new antimicrobial agents. Researchers have synthesized and evaluated numerous derivatives for their efficacy against a variety of pathogenic microorganisms.
Derivatives of pyrimidine have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Studies have explored various substitutions on the pyrimidine ring to enhance potency. For instance, a series of N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid showed high activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The derivatives with no substituents or those with small groups like methyl or methoxyl in the para-position of the benzene (B151609) ring were found to be most effective. nih.gov
In another study, newly synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives were screened for antimicrobial activity. nih.gov Compounds designated as 3a, 3b, 3d, and 4a-d were identified as having strong antimicrobial effects against the tested microorganisms when compared to the reference drug ampicillin. nih.gov Similarly, research into (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids revealed good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL. researchgate.net Specifically, compounds 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. researchgate.net
Further investigations into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed that hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural structures possessed the most potent antibacterial properties. nih.gov These compounds exhibited strong bacteriostatic effects against S. aureus and Listeria monocytogenes. nih.gov
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Staphylococcus aureus | High Activity | nih.gov |
| N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Bacillus subtilis | High Activity | nih.gov |
| N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Pseudomonas aeruginosa | Lesser Activity | nih.gov |
| 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide | Staphylococcus aureus | Significant Inhibition | researchgate.net |
| 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide | Bacillus subtilis | Significant Inhibition | researchgate.net |
| (Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid (Compound 8) | Gram-positive & Gram-negative bacteria | MIC: 0.004–0.03 mg/mL | mdpi.com |
| Compound 3b (a pyrimidopyrimidine analog) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent Activity | nih.gov |
| Compound 4c ((S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid) | Multidrug-resistant Gram-positive strains | MIC: 2 µg/mL | researchgate.net |
| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | MIC: 3.90 µg/mL | nih.gov |
| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | MIC: 3.90 µg/mL | nih.gov |
The fungicidal properties of pyrimidine derivatives are also a significant area of investigation, particularly for applications in agriculture and medicine. A study involving three series of novel pyrimidine derivatives showed that most of the synthesized compounds possessed fungicidal activities against fourteen phytopathogenic fungi. nih.gov The in vitro evaluation was conducted using the poisoned food technique at a concentration of 50 μg/mL. nih.gov
In a separate study, a series of novel pyrimidine and pyrimidopyrimidine analogs were tested against Candida albicans and Aspergillus flavus. nih.gov The results revealed that several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, exhibited strong antimicrobial effects against all tested microorganisms, comparable to the reference drug clotrimazole. nih.gov Research on thieno[2,3-d]pyrimidine (B153573) derivatives also identified compounds active against Candida albicans. researchgate.net Specifically, ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives showed notable activity. researchgate.net
Furthermore, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were evaluated, showing good to excellent antifungal activity with MIC values ranging from 0.004–0.06 mg/mL. mdpi.com Compound 15 in this series, (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, was found to be the most potent. mdpi.com
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| Various Pyrimidine Derivatives (11 compounds) | 14 Phytopathogenic Fungi | Active at 50 µg/mL | nih.gov |
| Compound 3b (a pyrimidopyrimidine analog) | Candida albicans, Aspergillus flavus | Excellent Activity | nih.gov |
| Compound 10b (a 2-(substituted-pyrazolyl)pyrimidine derivative) | Candida albicans, Aspergillus flavus | Excellent Activity | nih.gov |
| Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate | Candida albicans | Active | researchgate.net |
| 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione | Candida albicans | Active | researchgate.net |
| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Various Fungi | MIC range: 0.004–0.06 mg/mL | mdpi.com |
| Compound 6i (a pyridylpyrazolamide derivative) | Botryosphaeria dothidea | EC₅₀: 56.4 µg/mL | nih.gov |
| Compound 6j (a pyridylpyrazolamide derivative) | Botryosphaeria dothidea | EC₅₀: 65.3 µg/mL | nih.gov |
The global health threat posed by tuberculosis, especially multidrug-resistant strains, has spurred the search for novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. Analogs of antimycobacterial purines, specifically 5-formamidopyrimidines, have demonstrated profound activity against Mycobacterium tuberculosis H37Rv in vitro, with IC₉₀ values often less than or equal to 1.5 µg/mL. nih.govnih.gov
Research into pyrazolo[3,4-d]pyrimidines with various substituents at the 6-position also identified several compounds with a minimum inhibitory concentration (MIC) of less than 6.25 µg/mL against M. tuberculosis H37Rv. nih.gov The fusion of benzothiazole (B30560) and pyrimidine moieties has also yielded potent antitubercular agents. researchgate.net For example, pyrimidine-tethered benzothiazole derivatives have shown significant activity against multi- and extensively drug-resistant M. tuberculosis. researchgate.net Some of these hybrid molecules are believed to target essential mycobacterial enzymes like decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) and thymidine (B127349) monophosphate kinase of M. tuberculosis (TMPKmt). researchgate.net
A pyrimidine analog, 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine, exhibited 99% inhibition of M. tuberculosis (H37Ra) at a concentration of 200 µg/mL. ucl.ac.uk These findings highlight the potential of the pyrimidine scaffold in developing new and effective treatments for tuberculosis. researchgate.net
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in the pathology of numerous diseases. Pyrimidine derivatives have been extensively investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.
Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which exist as two main isoforms: COX-1 and COX-2. acs.org COX-2 is inducible during inflammation and is a primary target for anti-inflammatory drug design to minimize the gastrointestinal side effects associated with COX-1 inhibition.
Several studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors. nih.gov A series of pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam. In another study, two series of cyanopyrimidine hybrids were synthesized and evaluated for COX-2 inhibitory activity. nih.gov Compounds 3b, 5b, and 5d from this series were the most active, with IC₅₀ values in the submicromolar range, nearly equal to Celecoxib. nih.gov The development of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is another strategy, and certain N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives with a pyrimidine core have shown promising dual inhibitory activities. acs.org
Table 3: COX-2 Inhibition by Selected Pyrimidine Derivatives
| Compound Series | Specific Compound | Activity/Measurement | Selectivity | Reference |
|---|---|---|---|---|
| Cyanopyrimidine Hybrids | Compound 3b | Potent COX-2 inhibition | Selective | nih.gov |
| Cyanopyrimidine Hybrids | Compound 5b | IC₅₀ in submicromolar range | Selective | nih.gov |
| Cyanopyrimidine Hybrids | Compound 5d | IC₅₀ ~10.5-fold higher than Nimesulide | Selective | nih.gov |
| Pyrimidine Derivatives | Compound L1 | High COX-2 inhibition | High selectivity towards COX-2 | |
| Pyrimidine Derivatives | Compound L2 | Comparable to Meloxicam | High selectivity towards COX-2 | |
| N-hydroxyurea Derivatives | Compound 2 (Flurbiprofen analog) | Potent dual COX-2/5-LOX inhibitor | Dual Inhibitor | acs.org |
| N-hydroxyurea Derivatives | Compound 3 (Diclofenac analog) | Potent dual COX-2/5-LOX inhibitor | Dual Inhibitor | acs.org |
| Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines | Compound A6 | Strong suppression of COX-2 expression | - |
Beyond direct enzyme inhibition, pyrimidine derivatives can modulate the complex network of inflammatory signaling. Prostaglandin E2 (PGE2) is a key pro-inflammatory mediator whose synthesis is dependent on COX-2. ucl.ac.uk Polysubstituted pyrimidines have been identified as potent, submicromolar inhibitors of PGE2 production. ucl.ac.uk
The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. nih.gov Several studies have shown that pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB pathway. For example, certain tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives were found to prevent the nuclear translocation of NF-κB p65 by inhibiting the degradation of IκBα. This action leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.
Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells. The modulation of these critical inflammatory pathways underscores the therapeutic potential of pyrimidine-based compounds for a range of inflammatory disorders.
Receptor and Enzyme Modulation Studies
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors involved in metabolic processes, and their agonists are valuable candidates for treating diseases like Parkinson's and type 2 diabetes. nih.govnih.gov Various heterocyclic scaffolds, including those related to pyrimidines, have been investigated for their ability to act as PPAR agonists. nih.gov
One study focused on designing and synthesizing derivatives based on a benzylidene amino-benzylidene-thiazolidine-2,4-dione scaffold to identify novel PPARγ agonists. nih.gov Through virtual screening and subsequent synthesis, several compounds were identified that increased PPARγ receptor activation. For example, methanesulfonamide (B31651) and methoxy-substituted thiazolidinedione derivatives demonstrated 52.11% and 59.63% PPARγ transactivation, respectively. nih.gov Similarly, chloro and bromo-substituted thiazolidinone derivatives also showed significant activation. nih.gov These findings highlight the potential for developing potent PPARγ agonists from heterocyclic compounds, a class that includes pyrimidine derivatives.
Table 2: PPARγ Transactivation by Thiazolidinedione Derivatives
| Derivative Substituent | % PPARγ Transactivation |
|---|---|
| Methanesulfonamide (7a) | 52.11 |
| Methoxy (7b) | 59.63 |
| Chloro (8a) | 63.15 |
Data represents the percentage of PPARγ receptor activation. nih.gov
Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα) Agonism
Retinoic acid receptor-related orphan receptors (RORs), including RORα, are nuclear receptors that regulate a wide array of physiological processes such as immunity, metabolism, and development. nih.gov RORα has been specifically linked to neural development and has been implicated in autism spectrum disorder (ASD). nih.gov
Research has demonstrated that synthetic agonists can enhance RORα activity. nih.gov A previously identified synthetic agonist, SR1078, possesses mixed RORα/γ activity and directly binds to the ligand-binding domain of these receptors, increasing their transcriptional activity. nih.gov Studies have shown that enhancing RORα activity with such agonists could be a potential therapeutic strategy for conditions like ASD by restoring the expression of key genes. nih.gov While direct studies on methyl 2-oxo-5H-pyrimidine-5-carboxylate derivatives as RORα agonists are limited, the exploration of pyrimidine-containing scaffolds as ROR modulators is an active area of research. For instance, a series of pyrazinone derivatives with a pyrimidine ring on the left-hand side (LHS) were investigated as RORγ antagonists. nih.gov This indicates that the broader pyrimidine chemical space is recognized for its potential to interact with RORs. nih.gov
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. rsc.org Inhibition of LOX is therefore a key strategy for developing anti-inflammatory agents. rsc.org Pyrimidine derivatives have shown significant promise as LOX inhibitors. nih.govnih.gov
A study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified several potent lipoxygenase inhibitors. nih.gov Among the synthesized compounds, derivatives 2a and 2f exhibited notable inhibitory activity against soybean lipoxygenase with IC₅₀ values of 42 µM and 47.5 µM, respectively. nih.gov Another study explored a series of novel piperidine (B6355638) pyrimidine acrylamides as LOX inhibitors. nih.gov Compound 9 from this series proved to be a particularly potent inhibitor, with an IC₅₀ value of 1.1 µM, which is comparable to the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA). nih.gov Compound 5 from the same series also showed good activity with an IC₅₀ of 10.7 µM. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing effective anti-inflammatory agents targeting the LOX pathway. nih.govnih.gov
Table 3: Lipoxygenase (LOX) Inhibition by Pyrimidine Derivatives
| Compound Series | Compound | Target | IC₅₀ (µM) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | 2a | Soybean LOX | 42 |
| Pyrido[2,3-d]pyrimidines | 2f | Soybean LOX | 47.5 |
| Piperidine Pyrimidine Acrylamides | 5 | Soybean LOX | 10.7 |
Data sourced from studies on pyrimidine derivatives. nih.govnih.gov
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer agents. nih.gov Pyrimidine-based compounds, known as antifolates, are a major class of DHFR inhibitors. nih.govnih.gov
Research into pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds has yielded potent DHFR inhibitors. nih.govnih.gov For example, a series of 6-substituted thieno[2,3-d]pyrimidine antifolates were found to be potent inhibitors of de novo purine (B94841) nucleotide biosynthesis. nih.gov Pemetrexed, a pyrrolo[2,3-d]pyrimidine-based antifolate, is a multitargeted inhibitor of several folate-dependent enzymes, including DHFR. nih.gov Further studies have explored diaminopyrimidine derivatives, with one pyridopyrimidine compound showing an IC₅₀ value of 0.65 nM against P. carinii DHFR and 55 nM against rat DHFR, demonstrating both potency and selectivity. acs.org Another 2,4-diamino-5-benzylpyrimidine derivative was both potent and highly selective against M. avium DHFR, with an IC₅₀ of 0.47 nM and a selectivity index of 1300 relative to rat DHFR. acs.org These studies confirm that the pyrimidine core is a privileged structure for designing effective DHFR inhibitors.
Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative | Target DHFR | IC₅₀ (nM) | Selectivity Index (vs. Rat) |
|---|---|---|---|---|
| Pyridopyrimidine | 13 | P. carinii | 0.65 | 85 |
| Pyridopyrimidine | 13 | M. avium | 0.57 | - |
| Pyridopyrimidine | 13 | Rat | 55 | 1 |
Data sourced from a study on diaminopyrimidine DHFR inhibitors. acs.org
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used for the treatment of Alzheimer's disease. nih.gov The pyrimidine scaffold has been extensively utilized to develop novel AChE inhibitors. nih.govnih.gov
A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors. nih.gov Within this series, compound 10q demonstrated the most potent inhibitory activity against AChE, with an IC₅₀ value of 0.88 µM. nih.gov This compound was also found to be a selective AChE inhibitor, showing weaker inhibition of butyrylcholinesterase (BuChE) with an IC₅₀ of 10.0 µM. nih.gov Molecular docking studies indicated that compound 10q could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, consistent with a mixed-inhibition mechanism. nih.gov
Other studies on 2,4-disubstituted pyrimidines also identified potent inhibitors. nih.govresearchgate.net Compound 9a [N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine] was the most potent AChE inhibitor in its series with an IC₅₀ of 5.5 µM, while compound 7c [N-benzyl-2-thiomorpholinopyrimidin-4-amine] showed an IC₅₀ of 0.33 µM for AChE. nih.govresearchgate.net These results highlight the versatility of the pyrimidine ring as a template for developing effective and selective AChE inhibitors. nih.govnih.govresearchgate.net
Table 5: Acetylcholinesterase (AChE) Inhibition by Pyrimidine Derivatives
| Compound Series | Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 2-(2-oxoethyl)pyrimidine-5-carboxamides | 10q | 0.88 | 10.0 |
| 2,4-disubstituted pyrimidines | 9a | 5.5 | - |
Data sourced from multiple studies on pyrimidine-based AChE inhibitors. nih.govnih.govresearchgate.net
Cellular Pathway Investigations
Derivatives of this compound have been the subject of extensive cellular pathway investigations to determine their potential as therapeutic agents, particularly in the context of cancer. These studies have focused on their ability to halt the proliferation of cancer cells and the underlying molecular mechanisms responsible for this activity.
Anti-proliferative Activity in Cancer Cell Lines (e.g., HepG2, MCF-7)
A significant body of research has demonstrated the anti-proliferative effects of pyrimidine derivatives against various human cancer cell lines. The human liver cancer cell line (HepG2) and human breast cancer cell line (MCF-7) are frequently used models in these assessments.
Novel chalcone-thienopyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov Among the tested compounds, some showed more potent anticancer activities against both HepG2 and MCF-7 cell lines than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Similarly, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have exhibited notable anti-proliferative effects. One particular derivative, compound 2 in the study, was found to have a potent effect on the MCF-7 cell line with an IC₅₀ value of 0.013 µM. nih.gov Another study highlighted a Strandberg type polyoxomolybdate-based hybrid solid which showed considerable inhibitory effects against HepG2 and MCF-7 cells, with IC₅₀ values of 33.79 µmol L⁻¹ and 32.11 µmol L⁻¹, respectively. rsc.org
Further research into pyrimidine-5-carbonitrile derivatives also identified compounds with strong cytotoxic activity against both MCF-7 and leukaemia (K562) cell lines. nih.gov Benzimidazole derivatives have also been tested, showing potent cytotoxic action against HepG2 and A549 cells with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. jksus.org
The following table summarizes the anti-proliferative activity of selected pyrimidine derivatives in HepG2 and MCF-7 cancer cell lines.
| Derivative Class | Compound | Target Cell Line | IC₅₀ Value | Source |
| Chalcone-Thienopyrimidine | 3b | HepG2 | More potent than 5-FU | nih.gov |
| Chalcone-Thienopyrimidine | 3g | HepG2 | More potent than 5-FU | nih.gov |
| Chalcone-Thienopyrimidine | 3b | MCF-7 | More potent than 5-FU | nih.gov |
| Chalcone-Thienopyrimidine | 3g | MCF-7 | More potent than 5-FU | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 | 4.3 ± 0.11 µg/mL (0.013 µM) | nih.gov |
| Polyoxomolybdate Hybrid | Compound 1 | HepG2 | 33.79 µmol L⁻¹ | rsc.org |
| Polyoxomolybdate Hybrid | Compound 1 | MCF-7 | 32.11 µmol L⁻¹ | rsc.org |
| Pyrimidine-5-carbonitrile | Compound 4e | Colo 205 | 1.66 µM | nih.gov |
| Pyrimidine-5-carbonitrile | Compound 4f | Colo 205 | 1.83 µM | nih.gov |
| Benzimidazole Derivative | se-182 | HepG2 | 15.58 µM | jksus.org |
Mechanism of Cell Proliferation Inhibition
Investigations into the mechanisms by which these pyrimidine derivatives inhibit cancer cell growth point towards the induction of apoptosis (programmed cell death) and interference with the cell cycle.
For certain chalcone-thienopyrimidine derivatives, the cytotoxic effects were found to be achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as caspases-3 and -9. nih.gov Flow cytometry analysis revealed that these compounds induced cell cycle arrest. nih.gov Specifically, derivatives 3b and 3g caused cell cycle arrest at the G1 phase in MCF-7 cells, while a broader range of compounds (3a-e, 3g) arrested the cell cycle at different phases in HepG2 cells. nih.gov
Similarly, a novel series of pyrimidine-5-carbonitrile derivatives was found to disturb the cell cycle of Colo-205 cells by blocking the G1 phase. nih.gov This was accompanied by an increase in annexin-V stained cells, indicating a rise in apoptosis, and a significant increase in the concentration of caspase-3. nih.gov Another study on pyrimidine-5-carbonitrile derivatives showed that the lead compound induced cell cycle arrest at the S-phase, followed by caspase-3-dependent apoptosis. nih.gov The mechanism was further explored, revealing modulation of the PI3K/p-PI3K and AKT/p-AKT signaling pathways. nih.gov
The anti-proliferative activity of a phosphomolybdate-based hybrid solid was attributed to the arrest of HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org Ultimately, both apoptosis and necrosis pathways were suggested to contribute to the death of the cancer cells. rsc.org
Other Investigated Biological Activities
Beyond their anti-cancer potential, derivatives of the pyrimidine scaffold have been explored for a range of other biological activities, including antiviral, antioxidant, and antihypertensive effects.
Antiviral Potentials (e.g., HIV inhibition)
A series of sugar-modified pyrimidine nucleosides have been synthesized and evaluated for their inhibitory activity against the human immunodeficiency virus (HIV). nih.gov Several derivatives emerged as potent and selective inhibitors of HIV-induced cytopathogenicity in MT-4 cells. nih.gov Among the most effective were 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) and 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd). nih.gov
Further research into 5-halo-substituted pyrimidine derivatives also demonstrated significant anti-HIV-1 activity. nih.gov Structure-activity relationship studies revealed that the substituent at the C-5 position was a key determinant of activity, with the potency order being I > or = Br > Cl. nih.gov In one series of 5-bromo compounds, the C-6 substituent also influenced potency, with 6-OMe and 6-OEt groups showing greater activity than larger or azido (B1232118) groups. nih.gov The stereochemistry at the C-5 and C-6 positions was also found to influence the compound's potency. nih.gov
| Potent Anti-HIV Pyrimidine Derivatives | Source |
| 3'-azido-3'-deoxythymidine (AZT) | nih.gov |
| 3'-azido-2',3'-dideoxyuridine (AzddUrd) | nih.gov |
| 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd) | nih.gov |
| 3'-fluoro-ddUrd (FddUrd) | nih.gov |
| 3'-fluoro-ddThd (FddThd) | nih.gov |
Antioxidant Activity
Certain pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. In one study, the compounds' ability to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit lipid peroxidation was assessed. nih.gov While the derivatives did not show significant interaction with the DPPH radical, they were found to be strong inhibitors of lipid peroxidation. nih.gov Specifically, pyrimidine derivatives 2a and 2f were potent lipoxygenase inhibitors with IC₅₀ values of 42 µM and 47.5 µM, respectively. nih.gov
In a different study, the cytotoxic mechanism of chalcone-thienopyrimidine derivatives was linked to oxidative stress. nih.gov It was observed that all tested compounds increased oxidative stress by elevating malondialdehyde (MDA) levels and decreasing glutathione (B108866) reductase (GR) activities compared to the control group. nih.gov
Antihypertensive and Calcium Channel Modulating Effects
The pyrimidine scaffold is recognized as a bioisostere of dihydropyridines (DHPs), a class of drugs well-known for their calcium channel blocking and antihypertensive effects. nih.gov Consequently, numerous pyrimidine derivatives have been developed and investigated for these properties. nih.govmdpi.com Pyrimidine analogues have been shown to be orally active, with some demonstrating greater potency and a longer duration of action than DHP antihypertensive drugs. nih.gov
Studies have shown that synthetic pyrimidine derivatives can cause a significant reduction in mean arterial blood pressure. nih.gov For instance, compounds 7a and 8a in one study displayed antihypertensive activity nearly equal to that of the standard calcium channel blocker nifedipine, with a blood pressure reduction of up to 29%. nih.gov The mechanism is believed to be mediated via Ca⁺⁺ antagonist pathways. researchgate.net Research on dihydropyrimidine (B8664642) derivatives identified metabolites that were potent calcium channel blockers, with IC₅₀ values as low as 12 nM and 16 nM. scilit.com This activity was directly linked to the observed antihypertensive effects. scilit.com The calcium channel blocking potential of related thiazolo[3,2-a]pyrimidine derivatives has also been noted. nih.gov
| Derivative | Antihypertensive Activity (% Reduction in BP) | Source |
| Compound 7a | ~29% | nih.gov |
| Compound 8a | ~29% | nih.gov |
| Compound 9a | 27% | nih.gov |
Structure Activity Relationships Sar and Rational Design in Pyrimidine 5 Carboxylate Research
Impact of Substituent Variation on Biological Activity
The biological profile of pyrimidine-5-carboxylate derivatives can be dramatically altered by the nature and position of various substituents on the pyrimidine (B1678525) ring. These modifications influence the molecule's size, shape, electronic distribution, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets. Many of these compounds are synthesized through the Biginelli reaction, a one-pot cyclocondensation that readily allows for diverse substituents to be incorporated. nih.gov
Influence of Aryl and Alkyl Substituents
The substitution at the C4 and C6 positions of the pyrimidine ring with either aryl or alkyl groups has a profound effect on the biological activity of 2-oxo-pyrimidine-5-carboxylates.
Studies on 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides have demonstrated that the nature of the aryl group at the C6 position influences their antimicrobial activity. nih.gov Similarly, for antitubercular applications, the presence of a 4-fluorophenyl group at the C4 position was found to be more beneficial for activity compared to a 1,3-diphenylpyrazolyl moiety at the same position. nih.gov In the context of xanthine (B1682287) oxidase inhibition, the introduction of a methyl group at the C4-position of the pyrimidine ring was found to be detrimental to the inhibitory potency. chemicalbook.com
The following table summarizes the impact of aryl and alkyl substituents on the activity of various pyrimidine-5-carboxylate derivatives.
| Compound Series | Substituent Variation | Biological Target/Activity | Key Finding | Reference |
| 6-Aryl-4-methyl-2-oxo-tetrahydropyrimidine-5-carboxamides | Varied aryl group at C6 | Antimicrobial | Nature of aryl group modulates activity | nih.gov |
| Biginelli Adducts | 4-Fluorophenyl vs. 1,3-diphenylpyrazolyl at C4 | Antitubercular (TMPKmt inhibition) | 4-Fluorophenyl group enhanced activity | nih.gov |
| 2-Aryl-6-oxo-dihydropyrimidine-5-carboxylic acids | Methyl group at C4 | Xanthine Oxidase Inhibition | Methyl group at C4 decreased potency | chemicalbook.com |
Role of Halogenated Derivatives and Their Positional Isomerism
The introduction of halogens to the aryl substituents of 2-oxo-pyrimidine-5-carboxylates is a common strategy to modulate their biological activity. The position of the halogen (ortho, meta, or para) on the aromatic ring can significantly impact efficacy due to electronic and steric effects. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchemistrysteps.comleah4sci.com
In a study of ethyl 4-(halophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, it was found that meta-substituted fluoro derivatives with a thio linkage showed the highest cytotoxicity in MTT assays. mdpi.com This highlights that the interplay between the halogen's position and other functional groups is crucial. For example, replacing hydrogen atoms on the phenyl rings with fluorine atoms has been shown to decrease antinociceptive activity in some series.
The table below illustrates the effect of halogenation on the biological activity of pyrimidine-5-carboxylate derivatives.
| Compound Series | Halogen Variation | Biological Activity | Key Finding | Reference |
| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylates | meta-fluoro substitution | Cytotoxicity (MTT assay) | meta-fluoro derivatives with a thio-linkage showed highest activity | mdpi.com |
| 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles | Halogen replacement on phenyl rings | Antinociceptive | Halogen replacement reduced activity |
Effect of Thioxo vs. Oxo Linkages
The replacement of the C2-oxo group with a C2-thioxo group is a significant modification that can lead to substantial changes in biological activity. This substitution alters the electronic properties and hydrogen-bonding capabilities of the pyrimidine core.
In the development of antitubercular agents based on the Biginelli scaffold, both 2-oxo and 2-thioxo derivatives were synthesized. nih.gov The results indicated that while both series produced active compounds, the specific combination of substituents determined which linkage was superior. For instance, a 2-oxo derivative with a 5-carboxamide and a 4-(5-nitro-2-furanyl) group showed the best antitubercular and TMPKmt inhibition activity. nih.gov In another study, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was investigated as a potential calcium channel blocker, with the thioxo group being a key feature for this class of compounds. chemicalbook.comnih.gov
The following table compares the activity of oxo and thioxo derivatives.
| Compound Series | Linkage Variation | Biological Activity | Key Finding | Reference |
| Biginelli Adducts | Oxo vs. Thioxo at C2 | Antitubercular | Activity is dependent on other substituents; a 2-oxo derivative was most potent. | nih.gov |
| Ethyl 6-methyl-4-phenyl-tetrahydropyrimidine-5-carboxylates | Oxo vs. Thioxo at C2 | Calcium Channel Blockade | The 2-thioxo derivative is a known scaffold for this activity. | chemicalbook.comnih.gov |
Scaffold Modification and Activity Optimization
Beyond simple substituent changes, modifying the core pyrimidine scaffold itself is a powerful strategy for optimizing biological activity. This can involve creating fused ring systems or altering the fundamental structure of the dihydropyrimidine (B8664642) ring. These "post-condensation modifications" of Biginelli products allow for the exploration of a much wider chemical space. nih.govdtic.milnih.gov
For example, dihydropyrimidinones and their thione analogs can serve as intermediates for reactions like cycloadditions and Suzuki couplings to create biaryl-substituted derivatives. nih.govdtic.milnih.gov This approach has been used to synthesize diverse heterocyclic scaffolds, including thiazolopyrimidines, with the aim of improving therapeutic properties. mdpi.comnih.gov The rationale is that by building upon the basic Biginelli structure, one can access novel chemical space and potentially discover compounds with enhanced potency or improved pharmacokinetic profiles. nih.gov
Rational Drug Design Approaches for Enhanced Efficacy
Rational drug design leverages computational tools and an understanding of the biological target to guide the synthesis of more effective molecules. For pyrimidine-5-carboxylate derivatives, molecular docking is a frequently used technique to predict how these compounds might bind to the active site of an enzyme or receptor. nih.govnih.gov
In the context of kinase inhibition, for example, pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been designed as dual inhibitors of CDK2 and TRKA kinases. nih.gov Docking studies help to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. This information allows medicinal chemists to prioritize which derivatives to synthesize, saving time and resources. For instance, if a docking model suggests that a particular substituent will clash with an amino acid residue in the active site, that compound can be deprioritized. Conversely, if a modification is predicted to form a new, favorable interaction, it becomes a high-priority synthetic target. This approach has been successfully applied to develop inhibitors for a range of targets, including xanthine oxidase and various inflammatory kinases. chemicalbook.commasterorganicchemistry.comyoutube.com
Future Perspectives and Research Directions in Methyl 2 Oxo 5h Pyrimidine 5 Carboxylate Chemistry
Development of Novel Synthetic Methodologies
The future utility of methyl 2-oxo-5H-pyrimidine-5-carboxylate and its analogs is intrinsically linked to the innovation of efficient, versatile, and sustainable synthetic methods. While classical approaches like the Biginelli reaction have been foundational, emerging strategies are set to revolutionize access to this scaffold. ias.ac.in
A significant advancement lies in the development of direct, high-yield procedures for creating 2-substituted pyrimidine-5-carboxylic esters. One such method utilizes the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts, offering a robust route to pyrimidines lacking substitution at the 4-position. organic-chemistry.org This approach provides a streamlined pathway to a diverse range of derivatives.
Catalysis is another major frontier. Researchers are exploring novel catalytic systems to improve efficiency and environmental friendliness. For instance, copper-catalyzed methods for producing pyrimidines from ketones and nitriles, and the use of sustainable, biowaste-derived catalysts like bone char for the synthesis of pyrimidine-5-carbonitriles, showcase a move towards greener chemistry. mdpi.comnih.gov These carbonitrile derivatives are valuable precursors that can be hydrolyzed to the corresponding carboxylic acids or esters. Further innovation is seen in multicomponent reactions promoted by accessible catalysts like ammonium (B1175870) chloride or organocatalysts such as L-proline, which allow for the one-pot synthesis of complex pyrimidine (B1678525) structures under mild, often solvent-free, conditions. ias.ac.inresearchgate.net
Future synthetic research will likely focus on:
Asymmetric Synthesis: Developing methods to introduce chirality, creating stereochemically pure compounds for enhanced biological specificity.
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated production of pyrimidine intermediates.
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel cyclization reactions, providing access to previously unattainable molecular architectures.
| Method | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| Amidinium Salt Condensation | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | High-yielding, direct route to 2-substituted pyrimidine-5-carboxylates | organic-chemistry.org |
| Biowaste-Based Catalysis | Bone char-nPrN-SO3H | Eco-friendly, solvent-free conditions, recyclable catalyst for pyrimidine-5-carbonitriles | nih.gov |
| Michael Addition/Claisen Rearrangement | Amidoximes, dimethylacetylenedicarboxylate (DMAD) | Provides access to 4,5-dihydroxypyrimidine methyl carboxylates, a key antiviral pharmacophore | nih.gov |
| Multicomponent Reactions | Ammonium chloride, L-proline | Inexpensive, mild/neutral conditions, often solvent-free, operational simplicity | ias.ac.inresearchgate.net |
Exploration of Undiscovered Biological Activities
The pyrimidine scaffold is renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com However, the specific therapeutic potential of the this compound core remains largely uncharted territory, offering fertile ground for discovery.
A promising and underexplored avenue is in the treatment of metabolic disorders. Research has shown that derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can act as high-affinity ligands and activators for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin (B600854) sensitivity. nih.govresearchgate.net This finding suggests that the scaffold could be a valuable starting point for developing novel therapeutics for type 2 diabetes, positioning it as a potential alternative to existing drug classes like thiazolidinediones.
Another significant emerging area is in immunology and inflammation. Recently, pyrimidine-5-carboxamide derivatives were identified as novel and potent inhibitors of salt-inducible kinases (SIKs). nih.gov SIKs are crucial regulators of macrophage polarization, and their inhibition can promote an anti-inflammatory response. This discovery opens the door for developing drugs based on the pyrimidine-5-carboxylate core for treating inflammatory bowel disease (IBD) and other chronic inflammatory conditions. nih.gov
Future research should target novel biological pathways, including:
Epigenetic Modulators: Investigating the potential of these compounds to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in cancer and other diseases. nih.gov
Neurodegenerative Diseases: Exploring activity against targets relevant to conditions like Alzheimer's or Parkinson's disease, such as protein kinases or enzymes involved in protein aggregation.
Antiviral Agents: Building on the discovery that 4,5-dihydroxypyrimidine carboxylates can inhibit viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease, a key component for viral replication. nih.gov This highlights the potential of the scaffold in developing direct-acting antiviral drugs with novel mechanisms of action.
Advanced Computational Modeling for Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. For the this compound scaffold, in silico techniques are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and refining molecular properties.
Density Functional Theory (DFT) calculations are being used to determine the optimized geometry, electronic properties (such as HOMO-LUMO energies), and electrostatic potential of pyrimidine derivatives. scielo.org.mxmdpi.com This information is vital for understanding the molecule's intrinsic reactivity and how it might interact with a biological target. For instance, a detailed computational analysis was performed on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, a fused analog, to elucidate its structural and electronic characteristics. scielo.org.mx
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand within the active site of a target protein. mdpi.commdpi.compensoft.net Studies on various pyrimidine-5-carboxylate and related derivatives have successfully used docking to identify key interactions with enzymes like tyrosine kinase (anticancer), glucokinase (antidiabetic), and tRNA methyltransferase (antibacterial). mdpi.compensoft.net These virtual screening efforts help prioritize which compounds to synthesize and test, saving significant time and resources.
Future computational efforts will likely integrate more sophisticated techniques:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of binding stability and conformational changes. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent analogs. nih.gov
ADMET Prediction: Employing algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification and mitigation of potential drug-likeness issues. scielo.org.mxnih.gov
| Computational Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Analysis of pyrimidinone derivatives | Provides data on electrostatic and ionization potentials to correlate with biological activity | mdpi.comnih.gov |
| Molecular Docking | Virtual screening against various enzyme targets (e.g., tyrosine kinase, glucokinase, carbonic anhydrase) | Predicts binding affinity and identifies key hydrogen bond and hydrophobic interactions for lead identification | mdpi.commdpi.com |
| ADMET/Drug-Likeness Prediction | In silico profiling of novel pyrimidine scaffolds | Evaluates pharmacokinetic properties and potential toxicity early in the design phase | scielo.org.mxnih.gov |
| Combined Docking & QSAR | Screening of tetrahydropyrimidine-5-carboxylate derivatives | Correlates binding scores and structural descriptors with experimental IC50 values to build predictive models | semanticscholar.orgnih.gov |
Design of Next-Generation Pyrimidine-Based Scaffolds
The this compound core is not just a standalone pharmacophore but also an excellent starting point for the design of more complex, next-generation scaffolds. The concept of "privileged structures" in medicinal chemistry recognizes that certain molecular frameworks are capable of binding to multiple biological targets, and pyrimidine is a prime example. rsc.org Future research will focus on strategically modifying and elaborating this core to explore new chemical space and address challenging drug targets.
One major direction is the creation of fused heterocyclic systems . By building additional rings onto the pyrimidine core, researchers can create rigid, three-dimensional structures with precisely oriented functional groups. This is exemplified by the synthesis of pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and tetrahydropyridothienopyrimidines. researchgate.netrsc.orgnih.gov These novel scaffolds can present substituents in unique vectors, enabling interactions with complex protein surfaces that are inaccessible to simpler, flat molecules.
Another promising strategy is the development of molecular hybrids . This approach involves covalently linking the pyrimidine-5-carboxylate moiety with another known pharmacophore to create a single molecule with dual or synergistic activity. For example, combining the pyrimidine scaffold with fragments of indole (B1671886) or coumarin (B35378) could lead to compounds with enhanced or entirely new pharmacological profiles. tandfonline.commdpi.com
Future scaffold design will be driven by:
Fragment-Based Drug Discovery (FBDD): Using the core pyrimidine as a starting fragment and systematically growing it to build potent ligands for specific targets.
DNA-Encoded Libraries (DELs): Synthesizing vast combinatorial libraries where each unique pyrimidine-based molecule is tagged with a DNA barcode, allowing for the rapid screening of millions of compounds against a protein of interest. rsc.org
Bioisosteric Replacement: Strategically using the pyrimidine ring to replace other aromatic systems (like a phenyl group) in known drugs to improve properties such as potency, selectivity, or metabolic stability. nih.gov This versatility ensures the scaffold's continued relevance in drug development. mdpi.comnih.gov
By pushing the boundaries of synthesis, exploring new biological frontiers, harnessing computational power, and designing innovative molecular frameworks, the scientific community is poised to unlock the full therapeutic potential of this compound and its chemical relatives, heralding a new era of discovery in pyrimidine chemistry.
Q & A
Q. What are the established synthetic routes for methyl 2-oxo-5H-pyrimidine-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via multi-step cyclocondensation reactions. A common approach involves refluxing precursors (e.g., thiourea derivatives, aldehydes, and β-keto esters) in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst. Key parameters include:
- Reaction time : 8–12 hours under reflux to ensure complete cyclization.
- Solvent system : Ethyl acetate or ethanol for recrystallization to obtain high-purity crystals.
- Yield optimization : Adjusting stoichiometric ratios of reagents (e.g., aldehyde:thiourea:β-keto ester = 1:1:1) and catalyst loading (e.g., 1.5 g sodium acetate per 0.01 mol substrate) .
Q. Example Synthesis Protocol
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- X-ray crystallography : Determines molecular conformation (e.g., puckered pyrimidine rings, dihedral angles between fused rings) and hydrogen-bonding networks. For example, deviations of 0.224 Å from planarity indicate a flattened boat conformation .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl ester at C5, oxo group at C2).
- Elemental analysis : Confirms molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How do structural features (e.g., ring puckering, substituent orientation) influence pharmacological activity?
Methodological Answer:
- Conformational analysis : X-ray data reveal that non-planar pyrimidine rings (flattened boat conformations) enhance binding to biological targets like dihydrofolate reductase (DHFR). Substituents at C5 (e.g., methyl carboxylate) improve solubility and target affinity .
- Structure-activity relationship (SAR) studies : Modifying the C4 phenyl group (e.g., introducing electron-withdrawing groups) increases inhibitory potency against DHFR by 30–50% .
Q. How can regioselectivity challenges in synthesizing pyrimidine derivatives be addressed?
Methodological Answer:
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at C4 over C2.
- Catalyst screening : Lewis acids (e.g., ZnCl) direct regioselectivity in Biginelli reactions. For example, ZnCl increases C4-substituted product yields by 20% compared to HCl .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves regioselectivity to >90% .
Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Standardized assays : Use consistent DHFR inhibition protocols (e.g., spectrophotometric monitoring of NADPH oxidation at 340 nm) to minimize variability .
- Crystallographic validation : Compare ligand-bound DHFR structures to confirm binding modes. Discrepancies in IC values (e.g., 10 µM vs. 25 µM) may arise from differences in protein purification or buffer conditions .
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulates binding to DHFR active sites, identifying key residues (e.g., Asp27, Leu22) for hydrogen bonding.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Methyl carboxylate derivatives show higher binding free energies (−45 kcal/mol vs. −32 kcal/mol for unsubstituted analogs) .
- QSAR models : Correlate substituent electronegativity with inhibitory activity (R = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
